3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its ring structure. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1,2,4-dithiazole-3-thione with trifluoromethylating agents . The reaction conditions often require the use of anhydrous solvents and specific catalysts to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dithiazole oxides, while substitution reactions can produce a variety of substituted dithiazoles .
Scientific Research Applications
3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which 3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
3H-1,2,4-Dithiazole-3-thione: Another dithiazole compound with similar reactivity but different substituents.
1,2-Dithiole-3-thione: A related compound with a similar sulfur-containing ring structure.
3-phenyl-1,2,4-dithiazoline-5-one: A sulfurizing reagent with similar chemical properties.
Uniqueness
3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- is unique due to its trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
55015-72-0 |
---|---|
Molecular Formula |
C10H5F6NS2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
5-phenyl-3,3-bis(trifluoromethyl)-1,2,4-dithiazole |
InChI |
InChI=1S/C10H5F6NS2/c11-9(12,13)8(10(14,15)16)17-7(18-19-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
ZCECLLJQVHPJHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(SS2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.